Chloromethyl 2-chlorohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl 2-chlorohexanoate is an organic compound with the molecular formula C₇H₁₂Cl₂O₂ and a molecular weight of 199.075 g/mol . This compound is characterized by the presence of a chloromethyl group and a chlorohexanoate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 2-chlorohexanoate can be synthesized through various methods. One common approach involves the reaction of 2-chlorohexanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 2-chlorohexanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed as reducing agents.
Major Products Formed
Nucleophilic Substitution: The major products include substituted amines, ethers, and thioethers.
Oxidation: The primary products are carboxylic acids and aldehydes.
Reduction: The main products are alcohols and alkanes.
Scientific Research Applications
Chloromethyl 2-chlorohexanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of chloromethyl 2-chlorohexanoate involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules .
Comparison with Similar Compounds
Chloromethyl 2-chlorohexanoate can be compared with other similar compounds such as:
- Chloromethyl 2-chloropropanoate
- Chloromethyl 2-chlorobutanoate
- Chloromethyl 2-chloropentanoate
These compounds share similar structural features but differ in the length of the carbon chain. This compound is unique due to its specific chain length, which imparts distinct physical and chemical properties .
Properties
CAS No. |
80418-53-7 |
---|---|
Molecular Formula |
C7H12Cl2O2 |
Molecular Weight |
199.07 g/mol |
IUPAC Name |
chloromethyl 2-chlorohexanoate |
InChI |
InChI=1S/C7H12Cl2O2/c1-2-3-4-6(9)7(10)11-5-8/h6H,2-5H2,1H3 |
InChI Key |
SLCVMKYCEWYVKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.